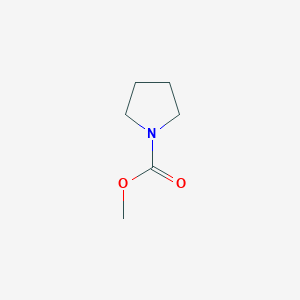

Methyl pyrrolidine-1-carboxylate

Description

Methyl pyrrolidine-1-carboxylate (C₇H₁₁NO₂) is a pyrrolidine derivative featuring a methyl ester group attached to the nitrogen atom of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to act as a protecting group or a precursor for further functionalization.

Properties

IUPAC Name |

methyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHWNFVVODLFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283218 | |

| Record name | methyl pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56475-80-0 | |

| Record name | 56475-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring. This reaction is known for its regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

Methyl pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Industry: This compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in determining its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The substituents on the pyrrolidine ring significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Reactivity and Solubility

- Methyl Ester vs. Thioamide :

- The methyl ester in this compound enhances hydrolytic stability compared to the thioamide group in N-methylpyrrolidine-1-carbothioamide . Thioamides exhibit stronger hydrogen-bonding capabilities (N–H⋯S interactions), influencing crystal packing and solubility .

- Esters are more lipophilic than carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid ), impacting membrane permeability in drug design.

Steric and Electronic Modifications

- Benzyl Group Addition :

- Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate incorporates a bulky benzyl group at N1, which increases steric hindrance and reduces ring flexibility. This modification is critical in chiral catalysis, where spatial arrangement dictates enantioselectivity.

Biological Activity

Methyl pyrrolidine-1-carboxylate (MPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and detailed research findings.

- IUPAC Name : this compound

- CAS Number : 109-55-7

- Molecular Formula : C6H11NO2

- Molecular Weight : 115.16 g/mol

- Purity : ≥ 95%

This compound exhibits its biological activity primarily through interactions with various molecular targets. Its mechanism involves:

- Enzyme Inhibition : MPC has been shown to inhibit specific enzymes, which can modulate biochemical pathways relevant to disease processes.

- Receptor Binding : The compound can bind to receptors involved in neurotransmission and metabolic regulation, influencing physiological responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of MPC is crucial for optimizing its biological efficacy. Key modifications and their effects are summarized in the following table:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increases hydrophobic interactions, enhancing binding affinity |

| Alteration of the carboxylate group | Influences solubility and permeability across cell membranes |

| Stereochemistry | The R-enantiomer shows enhanced biological activity compared to its S counterpart |

Antiviral Properties

Recent studies have indicated that MPC may exhibit antiviral properties. For instance, it has been evaluated for its potential as a beta-3 adrenergic receptor agonist, which could be beneficial in metabolic regulation and obesity treatment.

Neuropharmacological Effects

MPC's interactions with neuronal receptors suggest potential applications in treating neurological disorders. Its ability to modulate acetylcholine receptors may have implications for addiction therapies, particularly in reducing alcohol consumption among smokers .

Case Studies

- Oxidative Stress Modulation : A study demonstrated that MPC can inhibit the Keap1–Nrf2 protein-protein interaction, which is crucial for cellular defense against oxidative stress. The compound exhibited a dissociation constant (Kd) of approximately 4 µM, indicating moderate binding affinity.

- Antibacterial Activity : In comparative studies against common pathogens like Escherichia coli and Staphylococcus aureus, MPC derivatives showed moderate antibacterial activity with inhibition zones measuring up to 17 mm .

- Therapeutic Applications : Ongoing research is exploring the use of MPC as an intermediate in synthesizing other biologically active compounds, highlighting its versatility in drug development.

Research Findings

Recent literature emphasizes the importance of chirality in MPC's biological activity:

- The R-enantiomer has demonstrated superior efficacy compared to its S counterpart in various assays.

- Modifications to the carboxylate moiety significantly affect both solubility and receptor binding capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.